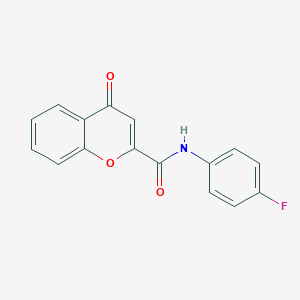

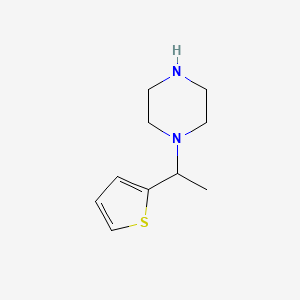

![molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7](/img/structure/B2599032.png)

O-[(2-methoxyphenyl)methyl]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . Its IUPAC name is 1-[(aminooxy)methyl]-2-methoxybenzene . It has a molecular weight of 153.18 .

Molecular Structure Analysis

The InChI code for “O-[(2-methoxyphenyl)methyl]hydroxylamine” is 1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 . This indicates that the compound has a molecular formula of C8H11NO2 .Physical And Chemical Properties Analysis

“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Metabolism and Genotoxicity Studies

O-[(2-methoxyphenyl)methyl]hydroxylamine has been studied in the context of human and rat liver metabolism. It's identified as a metabolite of industrial pollutants and bladder carcinogens like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole). Research shows its role in genotoxicity, forming deoxyguanosine adducts in DNA and undergoing metabolism by hepatic microsomal enzymes. These studies highlight the enzyme CYP3A4, among others, as key in its metabolism to o-anisidine, a parent carcinogen (Naiman et al., 2010).

Molecular Interaction and Mutagenic Potential

The interaction of O-[(2-methoxyphenyl)methyl]hydroxylamine with nucleosides like adenosine and cytidine has been explored. This compound can substitute a methoxyamino group for the amino group of these nucleosides, leading to molecular changes and potential mutagenic effects. The reaction of this compound with adenosine, for example, is slow but comparable to reactions with other similar compounds, indicating its potential impact on tautomeric equilibrium and transcription processes (Singer & Spengler, 1982).

DNA Adduct Formation

Studies have demonstrated the formation of DNA adducts by O-[(2-methoxyphenyl)methyl]hydroxylamine, particularly in the urinary bladder. These adducts are products of nitrenium/carbenium ions generated from this compound, highlighting its role in the genotoxicity associated with environmental pollutants like o-anisidine. The persistence of these adducts in various organs, especially the bladder, underscores their potential carcinogenic impact (Naiman et al., 2012).

Enzyme Inhibition and Pharmacological Effects

The compound has been studied for its potential pharmacological effects, including its action as a monoamine oxidase inhibitor. This activity is crucial in understanding its effects on neurotransmitter regulation, which can have broad implications in neuroscience and pharmacology (Ferguson & Keller, 1975).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

O-[(2-methoxyphenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGDPODQAPHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)

![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)

![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2598958.png)

![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)

![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)